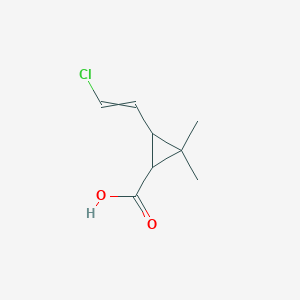![molecular formula C11H14N4O2 B14594391 3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile CAS No. 61267-63-8](/img/structure/B14594391.png)
3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile: is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with an amino group, a carbonitrile group, and a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazine ring followed by the introduction of the amino and carbonitrile groups. The 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrazine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe or ligand in studying enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonitrile groups play crucial roles in binding to active sites, while the 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group may enhance the compound’s stability and solubility. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
2-Ethyl-2-methyl-1,3-dioxolane: Shares the dioxolane ring but lacks the pyrazine and carbonitrile groups.
1,3-Dioxanes: Similar cyclic structures but differ in the ring size and substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Contains the dioxolane ring with different functional groups.
Uniqueness: The uniqueness of 3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
61267-63-8 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC名 |
3-amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H14N4O2/c1-11(16-4-5-17-11)3-2-8-7-14-10(13)9(6-12)15-8/h7H,2-5H2,1H3,(H2,13,14) |
InChIキー |
BZDHKPMSPZLKKE-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCC2=CN=C(C(=N2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
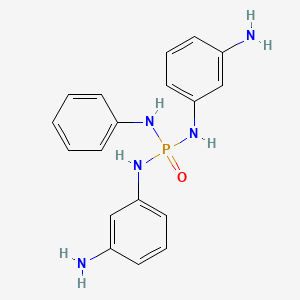

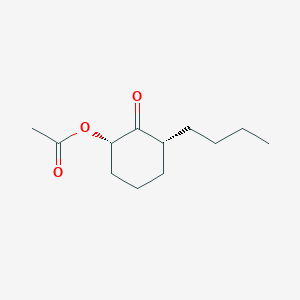



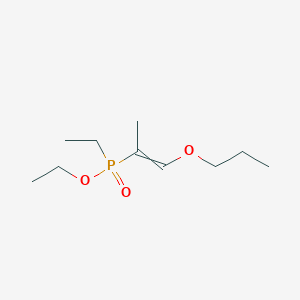

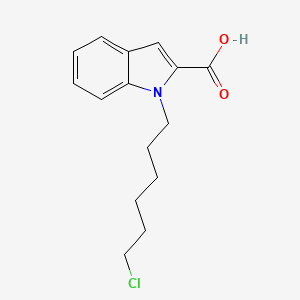
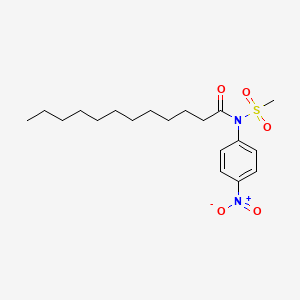
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
